Bicifadinhydrochlorid

Übersicht

Beschreibung

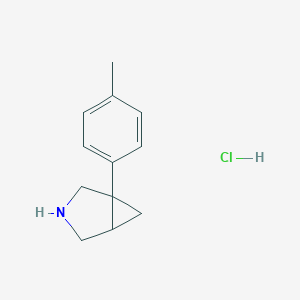

Bicifadine Hydrochlorid, auch bekannt als 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexan-hydrochlorid, ist ein nicht-opioides Analgetikum. Es wirkt als Inhibitor von Noradrenalin- und Serotonin-Transportern und fungiert auch als NMDA-Antagonist . Ursprünglich bei American Cyanamid entdeckt, wurde es später an DOV Pharmaceutical für die Weiterentwicklung lizenziert .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Bicifadine Hydrochlorid kann aus 3-Azabicyclo[3.1.0]hexan, 1-(4-Methylphenyl)-, (1R,5S)-, synthetisiert werden. Eine der Methoden beinhaltet die Reaktion des HCl-Salzes mit Thionylchlorid in Ethylacetat bei niedrigen Temperaturen, gefolgt von der Zugabe von Ammoniumhydroxid . Das resultierende Produkt wird dann aus Ethylacetat und Salzsäure in Isopropylalkohol kristallisiert, um Bicifadine Hydrochlorid mit hoher Reinheit zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Bicifadine Hydrochlorid beinhaltet ähnliche Synthesewege, jedoch im größeren Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren für die anfänglichen Reaktionen und Kristallisationsschritte, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Bicifadine Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung der Auswirkungen der Hemmung der Noradrenalin- und Serotonin-Wiederaufnahme verwendet.

Biologie: Die Forschung konzentriert sich auf seine Auswirkungen auf Neurotransmittersysteme und potenzielle therapeutische Anwendungen.

5. Wirkmechanismus

Bicifadine Hydrochlorid übt seine Wirkung aus, indem es die Transportproteine hemmt, die die physiologische Wirkung von Noradrenalin und Serotonin beenden. Diese Verstärkung und Verlängerung der Neurotransmitterwirkung führt zu seinen analgetischen Eigenschaften . Darüber hinaus wirkt es als NMDA-Antagonist, was zu seinen schmerzlindernden Wirkungen beiträgt .

Ähnliche Verbindungen:

Duloxetin: Ein weiterer Serotonin-Noradrenalin-Wiederaufnahmehemmer, der zur Schmerzbehandlung eingesetzt wird.

Venlafaxin: Ähnlich in seinem Wirkmechanismus, aber hauptsächlich als Antidepressivum eingesetzt.

Milnacipran: Wird bei Fibromyalgie eingesetzt und hat ein ähnliches pharmakologisches Profil.

Einzigartigkeit: Bicifadine Hydrochlorid ist einzigartig aufgrund seiner breiten Monoamin-Transporter-Hemmung, die Noradrenalin-, Serotonin- und Dopamin-Transporter beeinflusst . Dies macht es zu einem „Triple-Wiederaufnahmehemmer“, der einen eindeutigen Vorteil bei der Behandlung verschiedener Arten von Schmerzen bietet, ohne die mit Opioiden verbundenen Nebenwirkungen .

Wirkmechanismus

Target of Action

Bicifadine hydrochloride is a nonopioid analgesic . Its primary targets are the norepinephrine and serotonin transporters . These transport proteins play a crucial role in terminating the physiological actions of the two biogenic amines, norepinephrine and serotonin .

Mode of Action

Bicifadine hydrochloride acts by inhibiting the norepinephrine and serotonin transporters . This inhibition enhances and prolongs the actions of norepinephrine and serotonin . It is also an NMDA antagonist . The exact mechanism of how bicifadine’s analgesic properties result through the enhancement and prolongation of norepinephrine and serotonin actions is still under investigation .

Biochemical Pathways

The primary biochemical pathway affected by bicifadine hydrochloride involves the norepinephrine and serotonin neurotransmitter systems . By inhibiting the transport proteins, bicifadine prevents the reuptake of these neurotransmitters, leading to an increased concentration in the synaptic cleft. This results in prolonged neurotransmitter action and enhanced signal transmission .

Pharmacokinetics

It is known that the primary enzymes responsible for the metabolism of bicifadine in humans are mao-b and cyp2d6 .

Result of Action

The molecular and cellular effects of bicifadine’s action primarily involve the enhancement and prolongation of norepinephrine and serotonin actions . This leads to increased neurotransmission, which is believed to contribute to its analgesic effects .

Biochemische Analyse

Biochemical Properties

Bicifadine Hydrochloride acts as an inhibitor of both the norepinephrine and serotonin transporters . It also has effects at the dopamine transporter (DAT), effectively making it a broad-spectrum monoamine transporter inhibitor . This interaction with multiple transport proteins allows Bicifadine Hydrochloride to enhance and prolong the actions of norepinephrine and serotonin .

Cellular Effects

The primary cellular effect of Bicifadine Hydrochloride is the enhancement and prolongation of norepinephrine and serotonin actions . This is achieved by inhibiting the transport proteins that terminate the physiological actions of these two biogenic amines

Molecular Mechanism

The molecular mechanism of Bicifadine Hydrochloride primarily involves the inhibition of norepinephrine and serotonin transporters . It also interacts with the dopamine transporter, making it a broad-spectrum monoamine transporter inhibitor . This allows Bicifadine Hydrochloride to enhance and prolong the actions of these neurotransmitters .

Temporal Effects in Laboratory Settings

It is known that Bicifadine Hydrochloride is well absorbed in all species tested, with most of the radioactivity recovered in the urine within the first 24 hours .

Dosage Effects in Animal Models

The effects of Bicifadine Hydrochloride vary with different dosages in animal models . It has been shown to be effective in animal models of acute and chronic pain

Metabolic Pathways

The primary enzymes responsible for the metabolism of Bicifadine Hydrochloride in humans are MAO-B and CYP2D6

Transport and Distribution

It is known that Bicifadine Hydrochloride is well absorbed in all species tested

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bicifadine Hydrochloride can be synthesized from 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-, (1R,5S)-. One of the methods involves the reaction of the HCl salt with thionyl chloride in ethyl acetate at low temperatures, followed by the addition of ammonium hydroxide . The resulting product is then crystallized from ethyl acetate and hydrochloric acid in isopropyl alcohol to yield Bicifadine Hydrochloride with high purity .

Industrial Production Methods: The industrial production of Bicifadine Hydrochloride involves similar synthetic routes but on a larger scale. The process includes the use of large reactors for the initial reactions and crystallization steps, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bicifadine Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine Struktur verändern, was möglicherweise seine pharmakologischen Eigenschaften beeinflusst.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen, was seine Aktivität und Löslichkeit beeinflusst.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate produzieren kann .

Vergleich Mit ähnlichen Verbindungen

Duloxetine: Another serotonin-norepinephrine reuptake inhibitor used for pain management.

Venlafaxine: Similar in its mechanism of action but primarily used as an antidepressant.

Milnacipran: Used for fibromyalgia and has a similar pharmacological profile.

Uniqueness: Bicifadine Hydrochloride is unique due to its broad-spectrum monoamine transporter inhibition, affecting norepinephrine, serotonin, and dopamine transporters . This makes it a “triple reuptake inhibitor,” providing a distinct advantage in treating various types of pain without the side effects associated with opioids .

Biologische Aktivität

Bicifadine hydrochloride, a synthetic compound classified as a non-opioid analgesic, has garnered attention for its significant biological activity, particularly in pain management. Its pharmacological profile is characterized by the inhibition of norepinephrine and serotonin transporters, as well as antagonism at the N-methyl-D-aspartate (NMDA) receptor. This multi-faceted mechanism positions bicifadine as a promising alternative to traditional opioid analgesics, potentially mitigating the risks of addiction and tolerance commonly associated with opioid use.

Bicifadine's primary mechanism involves the inhibition of neurotransmitter reuptake in the central nervous system. By preventing the reabsorption of norepinephrine and serotonin, bicifadine enhances their availability in the synaptic cleft, which is crucial for pain modulation. Additionally, its NMDA receptor antagonism contributes to its analgesic effects by blocking excitatory neurotransmission associated with pain pathways.

Key Mechanisms:

- Norepinephrine Transporter Inhibition : Bicifadine exhibits a potent inhibitory effect on norepinephrine uptake (IC50 = 55 nM) .

- Serotonin Transporter Inhibition : It also inhibits serotonin uptake with an IC50 of 117 nM .

- Dopamine Transporter Interaction : While it affects dopamine transport, its potency is lower (IC50 = 910 nM) .

Pharmacokinetics

Bicifadine hydrochloride demonstrates favorable pharmacokinetic properties. In clinical studies involving healthy adult males, it was observed that:

- Maximum Plasma Concentration (Cmax) : Approximately 1780 ng/mL after a single oral dose of 200 mg.

- Area Under Curve (AUC) : Recorded at 34271 ng × h/mL for the same dosage.

- Half-Life : The elimination half-life was around 1.63 hours .

The compound is primarily metabolized by enzymes such as MAO-B and CYP2D6, with approximately 92% of the administered dose recovered within 24 hours, predominantly through urine .

Clinical Efficacy

Bicifadine has been evaluated in various clinical settings for its analgesic efficacy:

- Postoperative Pain Management : A randomized placebo-controlled trial demonstrated significant analgesic activity in patients undergoing bunionectomy when compared to placebo and other analgesics like tramadol .

- Neuropathic Pain : Bicifadine was investigated for treating diabetic neuropathy but faced challenges leading to discontinuation in some trials .

Case Studies and Research Findings

Several preclinical studies have highlighted bicifadine's potential in reducing pain perception and hypersensitivity:

- Antinociceptive Properties : Rodent models have shown that bicifadine effectively reduces both acute and chronic pain responses, suggesting its utility in various pain conditions .

- Comparison with Other Analgesics : In direct comparisons with traditional analgesics such as aspirin, bicifadine exhibited comparable or superior efficacy without the associated side effects typical of opioids .

Comparative Analysis with Similar Compounds

Bicifadine shares structural and functional similarities with other analgesics but is distinguished by its non-opioid profile. The following table summarizes key comparative features:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor | Approved for depression and neuropathic pain |

| Venlafaxine | Serotonin-Norepinephrine Reuptake Inhibitor | Dose-dependent effects on norepinephrine |

| Tapentadol | Mu-opioid receptor agonist & norepinephrine inhibitor | Dual mechanism but classified as an opioid |

| Tramadol | Mu-opioid receptor agonist & serotonin reuptake inhibitor | Less potent than traditional opioids |

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZOPAFTLUOBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC2CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985128 | |

| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66504-75-4 | |

| Record name | Bicifadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66504-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.